N'-hydroxyethanimidamide

Descripción general

Descripción

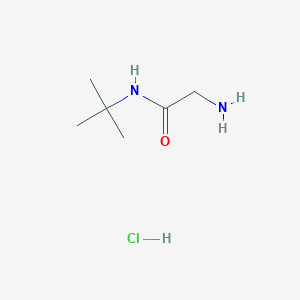

N’-hydroxyethanimidamide belongs to the class of organic compounds known as amidoximes . These are amidines, in which the imino nitrogen is substituted by a hydroxy group . It is also known as Acetamide Oxime .

Synthesis Analysis

A significant number of articles have been published on N’-hydroxyethanimidamide . For instance, a novel 2-(4-chlorophenyl)-N’-hydroxyethanimidamide (CPHA) compound was designed and tested against Carbonic Anhydrase (CA) to investigate its inhibitory potential . The synthesized CPHA was characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of the compound was confirmed by single crystal X-ray diffraction studies . The crystal structure is stabilized by O-H…N and N-H…N hydrogen bond and C-H…π stackings .Chemical Reactions Analysis

While specific chemical reactions involving N’-hydroxyethanimidamide are not detailed in the search results, it’s worth noting that amidoximes, the class of compounds to which N’-hydroxyethanimidamide belongs, are important intermediates for synthesizing nitrogen heterocycles .Physical and Chemical Properties Analysis

N’-hydroxyethanimidamide has a molecular weight of 74.08 and a molecular formula of C2H6N2O . It has a boiling point of 197.9 ℃ at 760 mmHg and a density of 1.19 g/cm3 .Aplicaciones Científicas De Investigación

1. Biomimetic Nano-Composite Development

N'-hydroxyethanimidamide is used in creating biomimetic composites with poly(hexamethylene adipamide) for bone tissue engineering, mirroring natural bone in structure and composition (Wang, Li, Wei, & de Groot, 2002).

2. Antitumor and Bone Regeneration Applications

Hydroxyapatite nanoparticles, related to this compound, have been utilized in both cancer therapy and bone regeneration, showing potential in inhibiting tumor growth and enhancing bone healing (Zhang et al., 2019).

3. Cancer Theranostics

Hydroxyapatite nanoparticles are emerging as valuable tools in cancer theranostics, offering advanced drug delivery and diagnostic capabilities (Kargozar et al., 2022).

4. Periodontal Tissue Regeneration

Nanocrystalline hydroxyapatite, akin to this compound, is effective in regenerating periodontal tissue, demonstrating excellent biocompatibility and minimal toxicity (Bayani et al., 2017).

5. Novel Synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides

Research has been conducted on synthesizing new classes of N'-hydroxy-N-alkylpyridinecarboximidamides, suggesting diverse potential applications (Aksamitowski et al., 2017).

6. Drug Delivery System Development

Studies on hydroxyapatite-based bioceramics, related to this compound, focus on developing drug delivery systems that enhance solubility and bioavailability of drugs (Shaik et al., 2017).

7. Aging and Senescence Research

N-t-butyl hydroxylamine, a derivative of this compound, has shown potential in delaying senescence in human lung fibroblasts, suggesting implications in aging research (Atamna, Paler-Martinez, & Ames, 2000).

8. Injectable Composite Hydrogel for Bone Engineering

Research on injectable nano-hydroxyapatite/glycol chitosan/hyaluronic acid composite hydrogels, related to this compound, underscores its potential in bone tissue engineering applications (Huang, Zhang, Wu, & Xu, 2016).

9. Nanodiamond Modification for Biomedical Applications

Studies involve modifying nanodiamonds with hyperbranched polymers for potential drug delivery, highlighting this compound-related compounds' role in biomedical applications (Huang et al., 2018).

10. Chemiluminescence System Development

N-hydroxyphthalimide, related to this compound, is used in developing chemiluminescence systems for sensitive biochemical detection, showing its versatility in analytical chemistry (Saqib et al., 2018).

Safety and Hazards

Direcciones Futuras

While specific future directions for N’-hydroxyethanimidamide are not detailed in the search results, it’s worth noting that amidoximes, the class of compounds to which N’-hydroxyethanimidamide belongs, are important intermediates for synthesizing nitrogen heterocycles , suggesting potential applications in drug discovery and design.

Mecanismo De Acción

Target of Action

N’-Hydroxyacetimidamide, also known as N’-hydroxyethanimidamide or N-Hydroxyacetamidine, primarily targets the enzyme Carbonic Anhydrase (CA) . CA is an enzyme that hydrates carbon dioxide and dehydrates carbon monoxide . It is a promising target for the development of potential anticancer agents .

Mode of Action

The compound interacts with its target, Carbonic Anhydrase, by binding to its active site . This binding stabilizes the acetohydroxamate-enzyme complex , which is less susceptible to degradation . The interaction of N’-Hydroxyacetimidamide with Carbonic Anhydrase leads to the inhibition of the enzyme’s activity .

Biochemical Pathways

N’-Hydroxyacetimidamide affects the biochemical pathways involving Carbonic Anhydrase. The inhibition of this enzyme disrupts the normal hydration of carbon dioxide and dehydration of carbon monoxide . This disruption can have downstream effects on various biochemical processes, including pH regulation and electrolyte balance in cells.

Pharmacokinetics

The compound is known to be solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.

Result of Action

The molecular and cellular effects of N’-Hydroxyacetimidamide’s action primarily involve the inhibition of Carbonic Anhydrase activity . This can lead to changes in cellular pH and electrolyte balance, potentially affecting various cellular processes. In the context of cancer therapy, the inhibition of Carbonic Anhydrase can disrupt tumor cell growth and proliferation .

Action Environment

The action, efficacy, and stability of N’-Hydroxyacetimidamide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability The compound’s action and efficacy can also be influenced by the physiological environment, including pH and the presence of other molecules

Análisis Bioquímico

Biochemical Properties

N’-Hydroxyacetimidamide has been shown to interact with various enzymes and proteins. For instance, it has been used in the synthesis of amidoximes and related compounds . The compound’s role in these biochemical reactions often involves the formation of hydrogen bonds, contributing to the stability of the molecular structure .

Cellular Effects

The effects of N’-Hydroxyacetimidamide on cellular processes are not fully understood. It has been suggested that this compound may influence cell function by interacting with specific cellular pathways. For example, it has been shown to inhibit antibiotic-resistant strains such as wild-type Pseudomonas aeruginosa and Staphylococcus aureus .

Molecular Mechanism

The molecular mechanism of N’-Hydroxyacetimidamide involves its interaction with other biomolecules at the molecular level. For instance, it has been shown to participate in the formation of arylamidoximes from arylnitriles and hydroxylamine . This process involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Metabolic Pathways

It has been suggested that this compound may be involved in the synthesis of amidoximes, indicating that it may interact with enzymes or cofactors in these pathways .

Propiedades

IUPAC Name |

N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXITZJSLGALNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22059-22-9, 1429624-21-4 | |

| Record name | Acetamide oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidamide, N-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-N'-Hydroxyacetimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N'-hydroxyacetimidamide and what spectroscopic data is available?

A1: (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine, a derivative of N'-hydroxyacetimidamide, has been characterized using various spectroscopic techniques. The molecular formula is C8H9ClN2O. [] The structure has been confirmed by ¹H NMR, FT-IR, and single-crystal X-ray diffraction. [] Additionally, TGA and UV-Visible spectra are also available. []

Q2: How does the structure of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine influence its crystal structure?

A2: (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine crystallizes in the monoclinic crystal system with the space group P21/c. [] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond. [] Intermolecular hydrogen bonding of the types N—H···N and O—H···N further stabilize the crystal structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

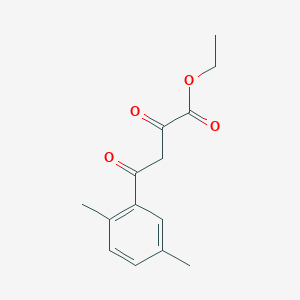

![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B6141794.png)

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)